Cas no 518048-05-0 (Raltegravir)

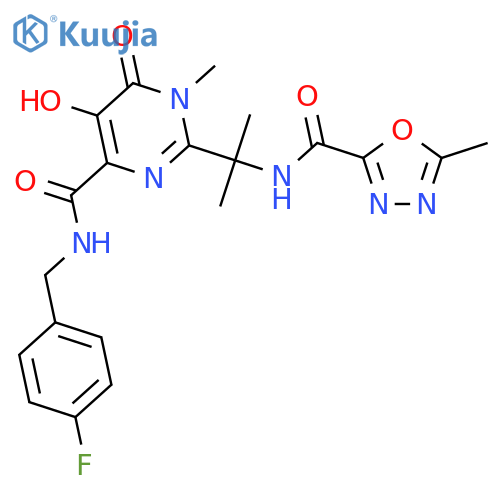

Raltegravir structure

商品名:Raltegravir

CAS番号:518048-05-0

MF:C20H21FN6O5

メガワット:444.416347265244

MDL:MFCD10698872

CID:68369

PubChem ID:54671008

Raltegravir 化学的及び物理的性質

名前と識別子

-

- Raltegravir

- N-(2-(4-(4-Fluorobenzylcarbamoyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl)-5-methyl-1,3,4-oxadiazole-2-carboxamide

- N-((4-Fluorophenyl)methyl)-1,6-dihydro-5-hydroxy-1-methyl-2-(1-methyl-1-(((5-methyl-1,3,4-oxadiazol-2-yl)carbonyl)amino)ethyl)-6-oxo-4-pyrimidinecarboxamide

- Raltegravir (MK-0518)

- Raltegravir potassium

- amp

- MK 0518

- MK-0518

- N-(2-(4-(4-Fluorobenzylcarbamoyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)p

- 5-Hydroxy-2-[1-[[(5-Methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]-1-methylethyl]-N-(4-fluorobenzyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide

- N-(4-Fluorobenzyl)-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-1,6-dihydropyrimidine-4-carboxamide

- Isentress

- MK0518

- N-(2-(4-((4-fluorobenzyl)carbamoyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl)-5-methyl-1,3,4-oxadiazole-2-carboxamide

- 22VKV8053U

- AK326327

- DSSTox_CID_28586

- DSSTox_RID_82857

- DSSTox_GSID_48660

- N-((4-Fluorophenyl)methyl)-1,6-dihydro-

- Raltegravir(R&D)

- Raltegravir(free base)

- N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(2-(2-methyl-1,3,4-oxadiazole-5-carboxamido)propan-2-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide

- N-((4-Fluorophenyl)methyl)-1,6-dihydro-5-hydroxy-1-methyl-2-(1-methyl-1-(((5-methyl-1,3,4-oxadiazol-2-yl)carbonyl)am

- BCPP000093

- raltegravirum

- RALTEGRAVIR [MART.]

- NSC-762522

- N-(2-(4-(4-Fluorobenzylcarbamoyl)-5-OH-1-Me-6-oxo-pyrimidin-2-yl)propan-2-yl)-5-Me-1,3,4-oxadiazole-2-carboxamide

- N-(2-(4-(4-fluorobenzylcarbamoyl)-5-hydroxy-1-methyl-6-oxo-1, 6-dihydropyrimidin-2-yl)propan-2-yl) -5-methyl-1,3,4-oxadiazole-2- carboxamide

- UNII-22VKV8053U

- CHEMBL254316

- RALTEGRAVIR [VANDF]

- Tox21_113019_1

- EN300-120882

- NCGC00274066-05

- AS-16992

- N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(1-methyl-1-{[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino}ethyl)-6-oxo-1,6-di hydropyrimidine-4-carboxamide

- CAS-518048-05-0

- CCG-269170

- BCP01394

- SB20935

- RALTEGRAVIR [INN]

- N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(2-{[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino}propan-2-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide

- EX-A2147

- DTXSID2048660

- N-[1-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-1-methyl-6-oxo-pyrimidin-2-yl]-1-methyl-ethyl]-5-methyl-1,3,4-oxadiazole-2-carboxamide

- BDBM25351

- J05AX08

- N-(2-(4-(4-FLUOROBENZYLCARBAMOYL)-5-HYDROXY-1-METHYL-6-OXO-1,6- DIHYDROPYRIMIDIN-2-YL)PROPAN-2-YL)-5-METHYL-1,3,4-OXADIAZOLE-2-CARBOXAMIDE

- HMS3655B09

- K-0518

- N-(4-FLUOROBENZYL)-5-HYDROXY-1-METHYL-2-(1-METHYL-1-(((5-METHYL-1,3,4-OXADIAZOL-2-YL)CARBONYL)AMINO)ETHYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-4-CARBOXAMIDE

- Raltegravir- Bio-X

- SW220138-1

- HSDB 8124

- CHEBI:82960

- D06676

- HY-10353

- N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-2-{2-

- RALTEGRAVIR [MI]

- Raltegravir; MK-0518

- DB06817

- Raltegravir (INN)

- 518048-05-0 (free)

- Tox21_113019

- BRD-K05658747-237-01-1

- A828788

- Isentress(TM)

- MFCD10698872

- s2005

- PB13312

- [(5-methyl-1,3,4-oxadiazol-2-yl)formamido]propan-2-

- Q421552

- AKOS015902444

- Raltegravir [USAN:INN]

- NCGC00184997-01

- GTPL11571

- NS00015450

- N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(1-methyl-1-{[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino}ethyl)-6-oxo-1,6-di

- 518048-05-0

- AC-5261

- SCHEMBL51817

- yl}-6-oxo-1,6-dihydropyrimidine-4-carboxamide

- SCHEMBL2112870

- RALTEGRAVIR [EMA EPAR]

- hydropyrimidine-4-carboxamide

- MK-0518;N-[(4-Fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxamide Potassium Salt

- 4-Pyrimidinecarboxamide, N-((4-fluorophenyl)methyl)-1,6-dihydro-5-hydroxy-1-methyl-2-(1-methyl-1-(((5-methyl-1,3,4-oxadiazol-2-yl)carbonyl)amino)ethyl)-6-oxo-

- NSC762522

- AKOS032960305

- N-[2-(4-{[(4-fluorophenyl)methyl]carbamoyl}-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl]-5-methyl-1,3,4-oxadiazole-2-carboxamide

- FT-0649660

- (Z)-N-(2-(4-(((4-Fluorophenyl)(methyl)amino)(hydroxy)methylene)-1-methyl-5,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)propan-2-yl)-5-methyl-1,3,4-oxadiazole-2-carboxamide

- RALTEGRAVIR (MART.)

- N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(2-(((5-methyl-1,3,4-oxadiazol-2-yl)carbonyl)amino)propan-2-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide

- N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-2-{2-[(5-methyl-1,3,4-oxadiazol-2-yl)formamido]propan-2-yl}-6-oxo-1,6-dihydropyrimidine-4-carboxamide

- BR164312

- N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-1-methyl-6-oxopyrimidin-2-yl]propan-2-yl]-5-methyl-1,3,4-oxadiazole-2-carboxamide

- CZFFBEXEKNGXKS-UHFFFAOYSA-N

- SCHEMBL996804

- NCGC00274066-01

- A25486

- RALTEGRAVIR [WHO-DD]

- DTXCID5028586

- Z1532717445

- SMR003601806

- RLT

- MLS006011985

- AKOS025149884

- AB01566833_01

- N-{2-[(4Z)-4-({[(4-FLUOROPHENYL)METHYL]AMINO}(HYDROXY)METHYLIDENE)-1-METHYL-5,6-DIOXOPYRIMIDIN-2-YL]PROPAN-2-YL}-5-METHYL-1,3,4-OXADIAZOLE-2-CARBOXAMIDE

- L-000900612

- L000900612

- Raltegravir(MK-0518)

- Raltegravir?

- BRD-K05658747-001-02-9

- BRD-K05658747-001-03-7

-

- MDL: MFCD10698872

- インチ: 1S/C20H21FN6O5/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30)

- InChIKey: CZFFBEXEKNGXKS-UHFFFAOYSA-N

- ほほえんだ: FC1C([H])=C([H])C(=C([H])C=1[H])C([H])([H])N([H])C(C1=C(C(N(C([H])([H])[H])C(C(C([H])([H])[H])(C([H])([H])[H])N([H])C(C2=NN=C(C([H])([H])[H])O2)=O)=N1)=O)O[H])=O

計算された属性

- せいみつぶんしりょう: 444.15600

- どういたいしつりょう: 444.156

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 9

- 重原子数: 32

- 回転可能化学結合数: 6

- 複雑さ: 836

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 10

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 150

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.46 g/cm3

- ゆうかいてん: {"error_code":"54004","error_msg":"Please recharge"}ぶんかい)

- ふってん: No data available

- フラッシュポイント: No data available

- 屈折率: 1.65

- ようかいど: {"error_code":"54004","error_msg":"Please recharge"}ようかいど≥ 100 mg/mL(225.01 mM)*"≥" means solublesoluble , but saturation unknownようかいど{"error_code":"54004","error_msg":"Please recharge"}

- PSA: 152.24000

- LogP: 1.69330

- じょうきあつ: No data available

Raltegravir セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261;P280;P301+P312;P302+P352;P305+P351+P338

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:4°C, protect from light

Raltegravir 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| DC Chemicals | DCAPI1581-250 mg |

Raltegravir |

518048-05-0 | 250mg |

$750.0 | 2022-02-28 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031854-5mg |

Raltegravir (MK-0518),97% |

518048-05-0 | 97% | 5mg |

¥36 | 2024-05-23 | |

| eNovation Chemicals LLC | Y0973997-1g |

Raltegravir |

518048-05-0 | 98% | 1g |

$800 | 2024-08-03 | |

| TRC | R100305-5mg |

Raltegravir |

518048-05-0 | 5mg |

$ 138.00 | 2023-09-06 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031854-10mg |

Raltegravir (MK-0518),97% |

518048-05-0 | 97% | 10mg |

¥57 | 2024-05-23 | |

| TRC | R100305-10mg |

Raltegravir |

518048-05-0 | 10mg |

$ 215.00 | 2023-09-06 | ||

| TRC | R100305-50mg |

Raltegravir |

518048-05-0 | 50mg |

$ 385.00 | 2023-09-06 | ||

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-0016-1g |

RALTEGRAVIR |

518048-05-0 | 97% | 1g |

$180 | 2023-09-07 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R129802-250mg |

Raltegravir |

518048-05-0 | ≥97% | 250mg |

¥791.90 | 2023-09-01 | |

| ChemScence | CS-2396-10mg |

Raltegravir |

518048-05-0 | 98.13% | 10mg |

$132.0 | 2022-04-27 |

Raltegravir サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:518048-05-0)Raltegravir

注文番号:A828788

在庫ステータス:in Stock

はかる:5g

清らかである:99%

最終更新された価格情報:Friday, 30 August 2024 05:28

価格 ($):488.0

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:518048-05-0)Raltegravir

注文番号:LE807

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:39

価格 ($):discuss personally

Raltegravir 関連文献

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

518048-05-0 (Raltegravir) 関連製品

- 871038-72-1(Raltegravir potassium)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 81216-14-0(7-bromohept-1-yne)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:518048-05-0)Raltegravir

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:518048-05-0)雷特格韦

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ